molecular formula C20H22BrN3O4S B5053889 2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE

2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE

Cat. No.: B5053889
M. Wt: 480.4 g/mol
InChI Key: KCRFKARZCXENHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a brominated aromatic ring, a sulfonamide group, and an acetamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE typically involves multiple steps, starting with the bromination of 3-methylphenylmethanesulfonamide. This is followed by the acylation of the brominated product with acetic anhydride to introduce the acetamido group. The final step involves the reaction of the intermediate with prop-2-en-1-ylbenzamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The brominated aromatic ring may also play a role in binding to specific receptors or active sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O4S/c1-4-11-22-20(26)16-7-5-6-8-18(16)23-19(25)13-24(29(3,27)28)15-9-10-17(21)14(2)12-15/h4-10,12H,1,11,13H2,2-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRFKARZCXENHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.